
Methyl 3-(p-tolyl)propanoate
Overview
Description
Methyl 3-(p-tolyl)propanoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from the reaction of p-toluic acid and methanol. This compound is characterized by a methyl ester functional group attached to a propanoate chain, which is further connected to a p-tolyl group. The presence of the aromatic ring in its structure imparts unique chemical properties, making it a valuable compound in various chemical reactions and applications.
Mechanism of Action
Target of Action
Methyl 3-(p-tolyl)propanoate, also known as Methyl 3-(4-methylphenyl)propanoate, is a complex organic compound It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Based on its structural similarity to other bioactive aromatic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
These compounds have an array of important functions including plant defense and structural support .
Pharmacokinetics
The compound’s molecular weight of 17823 suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Related indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry room temperature environment . Furthermore, the compound’s action and efficacy could potentially be influenced by the pH and enzymatic conditions of its environment.
Biochemical Analysis
Biochemical Properties
These reactions involve the formation of carbon-carbon bonds, which can lead to the creation of larger, more complex molecules .
Cellular Effects
Propionate is thought to lower lipogenesis, serum cholesterol levels, and carcinogenesis in other tissues .
Molecular Mechanism
Esters like this compound can undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Metabolic Pathways
Related compounds like propionate are involved in significant metabolic pathways . Propionate is a major microbial fermentation metabolite in the human gut and is thought to have health effects that extend beyond the gut epithelium .
Subcellular Localization
The compound’s reactivity at the benzylic position could potentially influence its localization within a cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(p-tolyl)propanoate can be synthesized through the esterification of p-toluic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
p-Toluic acid+MethanolH2SO4Methyl 3-(p-tolyl)propanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where p-toluic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously separated from the reaction mixture through distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(p-tolyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to p-toluic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using concentrated sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
- p-Toluic acid and methanol.
Reduction: 3-(p-tolyl)propanol.
Substitution: Various substituted derivatives of the aromatic ring, such as nitro, sulfonyl, or halogenated compounds.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(p-tolyl)propanoate serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo multiple chemical reactions makes it valuable in developing new therapeutic agents.
Case Study: Synthesis of Bioactive Molecules
In a study focused on synthesizing novel N-aryl β-amino acid derivatives, this compound was utilized as a key starting material. The reactions demonstrated high enantioselectivity and efficiency, yielding products with significant biological activity . The results indicated that modifications to the substituents on the aromatic ring could enhance the pharmacological properties of the resulting compounds.
Organic Synthesis
The compound is frequently employed in organic synthesis due to its reactivity and ability to participate in various coupling reactions. It has been used in phosphine-catalyzed annulation reactions, which are crucial for forming complex molecular architectures.
Data Table: Reaction Yields
Reaction Type | Catalyst Used | Yield (%) | Selectivity |
---|---|---|---|
[3+2] Annulation | PBu₃ | 61-73% | High |
[4+3] Annulation | PMe₃ | 40-92% | Excellent |
These results highlight the compound's effectiveness in producing desired reaction products with high selectivity under optimized conditions .
Synthesis of Complex Aromatic Compounds
The compound's structure enables it to be a precursor for synthesizing complex aromatic compounds. Its versatility allows chemists to explore novel synthetic pathways that can lead to innovative materials and pharmaceuticals.
Case Study: Synthesis of Aromatic Derivatives
Research has shown that this compound can be transformed into various derivatives through simple modifications. For example, when reacted with different nucleophiles, it can yield a range of substituted aromatic compounds that exhibit distinct chemical properties and biological activities .
Analytical Applications
In addition to its synthetic applications, this compound is also used in analytical chemistry for method development and validation in pharmaceutical research. Its purity and stability make it suitable for use as a reference standard in chromatographic techniques such as HPLC and GC-MS.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(o-tolyl)propanoate
- Methyl 3-(m-tolyl)propanoate
- Methyl 3-(p-methoxyphenyl)propanoate
Uniqueness
Methyl 3-(p-tolyl)propanoate is unique due to the position of the methyl group on the aromatic ring, which influences its reactivity and physical properties. Compared to its ortho and meta isomers, the para isomer exhibits different steric and electronic effects, making it suitable for specific applications in synthesis and research.
Biological Activity
Methyl 3-(p-tolyl)propanoate (C11H14O2), an organic compound synthesized from p-toluic acid and methanol, has garnered interest in various scientific fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C11H14O2
- Molecular Weight : 178.23 g/mol
- Functional Groups : Contains a methyl ester functional group and a p-tolyl group, contributing to its unique chemical properties.
The biological activity of this compound is hypothesized to arise from its structural similarity to other bioactive compounds. It may interact with biological targets through:
- Non-covalent interactions : Such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
- Biochemical pathways : Involved in plant defense and structural support, potentially influencing various physiological processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Research Findings and Case Studies
Several studies have contributed to the understanding of the biological activity of this compound:
- Synthesis and Activity Studies : A study investigated the synthesis of related compounds and their biological activities. It was found that modifications to the structure could enhance antimicrobial potency against specific bacterial strains like N. meningitidis and H. influenzae .
- Pharmacological Evaluations : Various pharmacological evaluations highlighted the potential of similar esters in drug development, particularly focusing on their roles as intermediates in synthesizing more complex bioactive molecules .
- Comparative Analysis : A comparative analysis of structurally related compounds revealed that those with electron-withdrawing groups exhibited enhanced biological activity, suggesting that similar modifications to this compound could yield compounds with improved efficacy .
Data Summary Table
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYODXRYBYZMUNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.